Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

Description

The exact mass of the compound Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

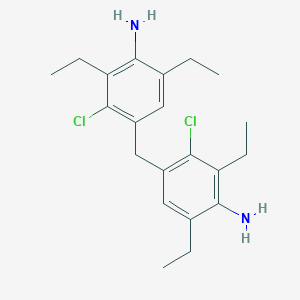

4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28Cl2N2/c1-5-12-9-14(18(22)16(7-3)20(12)24)11-15-10-13(6-2)21(25)17(8-4)19(15)23/h9-10H,5-8,11,24-25H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOMIGLBMQVNLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C(=C1N)CC)Cl)CC2=C(C(=C(C(=C2)CC)N)CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073031 | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals, Off-white odorless granules; [Air Products MSDS] | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19038 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

106246-33-7 | |

| Record name | Methylenebis(3-chloro-2,6-diethylaniline) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106246-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Methylenebis(3-chloro-2,6-diethylbenzenamine) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106246337 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4-methylenebis-3-(chloro-2,6-diethyl)-aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4′-Methylenebis[3-chloro-2,6-diethylbenzenamine] | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GN49RAR5P2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Crystalline Architecture of a High-Performance Diamine: A Technical Guide to Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-, commonly known in the industry as M-CDEA or MCDEA, is an aromatic diamine that serves a critical role as a curing agent and chain extender in the synthesis of high-performance polymers such as polyurethanes and epoxy resins.[1][2] Its unique molecular structure, characterized by steric hindrance and electronic effects from its substituents, imparts exceptional thermal and mechanical properties to the resulting polymers.[3] While its primary applications lie in materials science, the methodologies for its synthesis, crystallization, and structural characterization are of significant interest to researchers in medicinal chemistry and drug development, where precise control over molecular architecture is paramount. This guide provides a comprehensive technical overview of the synthesis, crystallization, and definitive crystal structure analysis of M-CDEA, offering insights into the structure-property relationships that govern its utility.

Molecular Profile and Physicochemical Properties

M-CDEA is a sterically hindered aromatic diamine with the chemical formula C₂₁H₂₈Cl₂N₂.[4] The strategic placement of chloro and ethyl groups on the aniline rings significantly influences its reactivity and physical properties.

| Property | Value | Source |

| IUPAC Name | 4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | [4] |

| CAS Number | 106246-33-7 | [4] |

| Molecular Weight | 379.37 g/mol | [5][6] |

| Appearance | White to light yellow crystalline powder or lumps | [2] |

| Melting Point | 88 - 90 °C | [5][6] |

| Density | 1.24 g/cm³ (at 20 °C) | [5] |

| Solubility | Slightly soluble in water (0.02 mg/L) | [5] |

The introduction of bulky ethyl groups at the ortho positions and a chlorine atom at the meta position to the amine groups reduces the nucleophilicity of the nitrogen atoms.[7] This steric hindrance is a key factor in moderating the reactivity of M-CDEA, which is a desirable characteristic in many industrial applications as it allows for a longer pot life and better processability of the polymer resins.[7][8]

Synthesis and Crystallization: A Pathway to High-Purity Crystals

The synthesis of M-CDEA is typically achieved through the condensation of 3-chloro-2,6-diethylaniline with formaldehyde in an acidic medium. This process is analogous to the synthesis of other methylene-bridged aromatic amines.

Experimental Protocol: Synthesis of M-CDEA

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

-

Amine Salt Formation: Charge the flask with 3-chloro-2,6-diethylaniline and a suitable acid, such as hydrochloric acid, to form the amine salt slurry.

-

Formaldehyde Addition: Slowly add a 37% aqueous solution of formaldehyde to the slurry while maintaining a controlled temperature, typically between 40-50 °C.

-

Rearrangement: After the addition is complete, gradually raise the temperature to approximately 95-105 °C and hold for 1-3 hours to facilitate the rearrangement of the intermediate to form the acid salt of M-CDEA.[9]

-

Neutralization and Isolation: Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide, to precipitate the free M-CDEA. The product can then be isolated by filtration.

-

Purification: The crude product is then washed with water to remove any remaining salts and dried under vacuum.[9] For high-purity crystalline material suitable for X-ray diffraction studies, recrystallization from a suitable solvent system, such as ethanol or a toluene/heptane mixture, is necessary.

Crystallization for X-ray Analysis

Obtaining single crystals of sufficient size and quality is a critical step for X-ray crystallographic analysis.[10] The vapor diffusion method is a reliable technique for this purpose.

-

Solution Preparation: Prepare a saturated solution of purified M-CDEA in a suitable solvent (e.g., ethanol) at a slightly elevated temperature.

-

Vapor Diffusion Setup: Place a small vial containing the M-CDEA solution inside a larger, sealed container that contains a poor solvent (e.g., hexane), in which M-CDEA is less soluble.

-

Crystal Growth: Over time, the vapor of the poor solvent will slowly diffuse into the M-CDEA solution, reducing its solubility and promoting the slow growth of single crystals.

Figure 1: A conceptual workflow for the synthesis and crystallization of M-CDEA for structural analysis.

Unveiling the Architecture: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[11] The analysis of M-CDEA crystals reveals key structural features that underpin its macroscopic properties.

Experimental Workflow: X-ray Crystallography

-

Crystal Mounting: A suitable single crystal of M-CDEA is carefully selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[10][12]

-

Data Processing: The collected diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods, and then refined to obtain a final, accurate model of the atomic positions.[13]

Key Crystallographic Findings

The crystal structure of M-CDEA reveals a non-planar molecular conformation. The two substituted aniline rings are not coplanar, exhibiting a significant dihedral angle between them.[7][8] This twisted conformation is a direct result of the steric hindrance imposed by the ortho-ethyl groups.

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [8] |

| Space Group | P2₁/c | [8] |

| Dihedral Angle between Aromatic Rings | 39.59 (8)° | [8] |

The presence of the chlorine substituent has a notable effect on the twist angle between the two aromatic components.[8] In the crystal lattice, the molecules are assembled primarily through N—H⋯π interactions, a weaker form of hydrogen bonding where the amine hydrogen interacts with the electron-rich π system of an adjacent aromatic ring.[7][8] This is in contrast to its non-chlorinated analog, 4,4'-methylenebis(2,6-diethylaniline), where stronger intermolecular N—H⋯N hydrogen bonds are observed.[8]

Figure 2: A diagram illustrating the relationship between the molecular structure of M-CDEA and its crystal packing arrangement.

Applications and Safety Considerations

The primary application of M-CDEA is as a high-performance curing agent for polyurethane and polyurea elastomers, as well as a hardener for epoxy resins.[1][3] The controlled reactivity and the excellent mechanical and thermal properties it imparts to polymers make it suitable for demanding applications, including industrial rollers, shock absorption pads, and conveyor belts.[14]

While M-CDEA is considered to have low toxicity, appropriate safety precautions should always be taken when handling this compound in a laboratory or industrial setting.[2][3] It is important to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[6] It is worth noting that the structurally related compound, 4,4'-methylenebis(2-chloroaniline) (MOCA), is a known animal carcinogen and is classified as a Group 1 carcinogen by IARC.[15][16] Although M-CDEA has shown negative results in the Ames test, its structural similarity to MOCA warrants careful handling and minimization of exposure.[3]

Conclusion

The crystal structure of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- provides a clear rationale for its utility as a high-performance polymer curative. The sterically hindered environment around the amine groups, a direct consequence of the ortho-ethyl and meta-chloro substituents, dictates its moderated reactivity and the non-planar molecular conformation. The intermolecular forces, primarily N—H⋯π interactions, govern the packing of the molecules in the solid state. A thorough understanding of its synthesis, crystallization, and solid-state structure is essential for the rational design of new materials with tailored properties and provides a valuable case study for researchers in materials science and drug development.

References

- 1. gantrade.com [gantrade.com]

- 2. 4,4'-Methylene-Bis(3-Chloro-2,6-Diethylaniline)|MCDEA--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]

- 3. echemi.com [echemi.com]

- 4. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. merckmillipore.com [merckmillipore.com]

- 6. cpachem.com [cpachem.com]

- 7. journals.iucr.org [journals.iucr.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. US3636117A - Process for making 4 4'-methylene bis(2-chloroaniline) - Google Patents [patents.google.com]

- 10. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. Crystallization and preliminary X-ray crystallographic analysis of MacA from Actinobacillus actinomycetemcomitans - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Overview of macromolecular crystallography [www-structmed.cimr.cam.ac.uk]

- 14. carexcanada.ca [carexcanada.ca]

- 15. 4,4′-METHYLENEBIS(2-CHLOROANILINE) (MOCA) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]

Spectroscopic data (NMR, IR, Mass Spec) of M-CDEA

An In-depth Technical Guide to the Spectroscopic Characterization of N,N-diethyl-3-methylbenzamide (M-CDEA)

Abstract

N,N-diethyl-3-methylbenzamide, commonly referred to as M-CDEA or DEET, is a widely utilized active ingredient in insect repellents.[1][2][3] Its efficacy and safety are well-documented, making it a compound of significant interest.[4] A precise and unambiguous structural confirmation is paramount for quality control, regulatory compliance, and research applications. This guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize M-CDEA. We delve into the causal relationships between the molecular structure and the resulting spectral features, offering field-proven insights into data interpretation and experimental methodology.

Molecular Structure and Spectroscopic Overview

The structural integrity of a molecule like M-CDEA is unequivocally established by integrating data from multiple spectroscopic techniques. Each method probes different aspects of the molecule's constitution, and together they provide a self-validating confirmation of its identity.

Molecular Formula: C₁₂H₁₇NO[1][5] Molecular Weight: 191.27 g/mol [5][6] IUPAC Name: N,N-diethyl-3-methylbenzamide[2][7]

The workflow for spectroscopic characterization is a systematic process, ensuring that each piece of data contributes to the final structural elucidation.

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified M-CDEA sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual signal should not overlap with analyte signals.

-

Instrumentation: Acquire spectra on a Fourier Transform NMR spectrometer, for instance, a 300 MHz or 500 MHz instrument.[1][8]

-

¹H NMR Acquisition: Collect 16-32 scans with a relaxation delay of 1-2 seconds.[8]

-

¹³C NMR Acquisition: Collect a greater number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

-

Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS).

¹H NMR Spectral Data

The proton NMR spectrum of M-CDEA reveals all the expected signals corresponding to its structure. A key feature is the magnetic non-equivalence of the two ethyl groups due to restricted rotation around the amide C-N bond. This phenomenon makes the molecular environment for each ethyl group distinct, resulting in separate signals for their methylene (CH₂) and methyl (CH₃) protons.[1]

Table 1: ¹H NMR Data for M-CDEA (300 MHz, Solvent: CDCl₃) [1]

| Signal Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| a | 7.31 – 7.11 | Multiplet (m) | 4H | Aromatic Protons (H-Ar) |

| b | 3.53 | Broad Singlet (br s) | 2H | Methylene Protons (-NCH₂CH₃) |

| c | 3.26 | Broad Singlet (br s) | 2H | Methylene Protons (-NCH₂CH₃) |

| d | 2.37 | Singlet (s) | 3H | Aromatic Methyl (Ar-CH₃) |

| e | 1.34 – 0.98 | Multiplet (m) | 6H | Ethyl Methyls (-NCH₂CH₃) |

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, corroborating the assignments made from the ¹H NMR spectrum.

Table 2: ¹³C NMR Data for M-CDEA (75 MHz, Solvent: CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 171.5 | Carbonyl Carbon (C=O) |

| 138.2, 137.3 | Aromatic Quaternary Carbons (C-Ar) |

| 129.8, 128.2, 126.9, 123.2 | Aromatic CH Carbons (C-Ar) |

| 43.3, 39.2 | Methylene Carbons (-NCH₂) |

| 21.4 | Aromatic Methyl Carbon (Ar-CH₃) |

| 14.2, 13.0 | Ethyl Methyl Carbons (-NCH₂CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample like M-CDEA, the spectrum can be acquired neat by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, Attenuated Total Reflectance (ATR) can be used, which requires placing a drop of the sample directly on the ATR crystal.[1]

-

Acquisition: Place the prepared sample in an FT-IR spectrometer.

-

Data Collection: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder is collected first and automatically subtracted from the sample spectrum.

IR Spectral Data

The IR spectrum of M-CDEA is dominated by a very strong absorption band for the amide carbonyl group.

Table 3: Major IR Absorption Bands for M-CDEA [1][9]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 2973, 2933 | C-H Asymmetric/Symmetric Stretch | Aliphatic (CH₃, CH₂) |

| 1628 | C=O Stretch | N,N-disubstituted Amide |

| ~1450 | C=C Stretch | Aromatic Ring |

The most diagnostic peak is the intense C=O stretch at 1628 cm⁻¹, which is characteristic of a tertiary amide.[1] The C-H stretching vibrations just below 3000 cm⁻¹ confirm the presence of aliphatic groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial pieces to the structural puzzle. Electron Ionization (EI) is a common technique for volatile compounds like M-CDEA.

Experimental Protocol: MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC/MS) for separation and introduction or by direct insertion probe.[1]

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation known as the molecular ion (M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z.

Mass Spectral Data

The mass spectrum provides the molecular weight and reveals characteristic fragmentation pathways.

Table 4: Key Mass Spectral Data for M-CDEA (GC/MS-EI) [1]

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 191 | 21 | [M]⁺• (Molecular Ion) |

| 190 | 45 | [M-H]⁺ |

| 119 | 100 | [M - N(C₂H₅)₂]⁺ (Acylium ion) |

| 91 | 32 | [C₇H₇]⁺ (Tropylium ion) |

The molecular ion peak at m/z 191 confirms the molecular weight of the compound.[1] The most abundant peak (base peak) at m/z 119 is highly diagnostic. It results from the cleavage of the amide C-N bond, a common fragmentation pathway for amides, leading to the formation of a stable m-toluoyl acylium ion.[1]

Caption: Primary fragmentation pathway of M-CDEA under Electron Ionization (EI).

Integrated Spectroscopic Conclusion

The convergence of data from NMR, IR, and MS provides an unambiguous structural confirmation of N,N-diethyl-3-methylbenzamide.

-

MS confirms the molecular weight is 191 g/mol .

-

IR confirms the presence of a tertiary amide functional group (C=O at 1628 cm⁻¹).

-

¹³C NMR confirms the presence of 12 unique carbon environments, including a carbonyl, an aromatic ring, and aliphatic groups.

-

¹H NMR confirms the connectivity of all protons, showing the characteristic signals for a 3-methyl substituted aromatic ring and two non-equivalent ethyl groups attached to the amide nitrogen.

This collective, self-validating dataset provides the authoritative evidence required for the definitive identification and quality assessment of M-CDEA.

References

- 1. mdpi.com [mdpi.com]

- 2. N,N-diethyl-m-toluamide | C12H17NO | CID 4284 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-Diethyl-m-toluamide CAS#: 134-62-3 [m.chemicalbook.com]

- 4. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N,N-Diethyl-3-methylbenzamide 97 134-62-3 [sigmaaldrich.com]

- 6. N,N-Diethyl-3-methylbenzamide 97 134-62-3 [sigmaaldrich.com]

- 7. CID 68791473 | C24H34N2O2 | CID 68791473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physical and Chemical Properties of 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA)

Introduction

4,4'-Methylenebis(3-chloro-2,6-diethylaniline), commonly referred to as MCDEA or M-CDEA, is a highly specialized aromatic diamine. Identified by its CAS Number 106246-33-7, MCDEA has carved a significant niche in the field of polymer science as a high-performance chain extender for polyurethanes and a curing agent for epoxy resins.[1][2][3] Its unique molecular architecture, characterized by substantial steric hindrance and electron-withdrawing substituents, imparts a deliberately moderated reactivity. This controlled reactivity is crucial for applications demanding long pot life, high-temperature resistance, and superior mechanical and dynamic properties in the final polymer products.[1][2] This guide offers a comprehensive exploration of the essential physical and chemical properties of MCDEA, providing the foundational knowledge necessary for its effective application in research, formulation, and development.

Molecular Structure and Identification

The precise structure of MCDEA is the cornerstone of its functionality. The molecule consists of two aniline rings linked by a methylene bridge. Each ring is substituted with two ethyl groups at the ortho positions (2,6) and a chlorine atom at the meta position (3) relative to the amine group. This substitution pattern is critical to its chemical behavior.

Diagram: Schematic Representation of MCDEA

Caption: Molecular structure of 4,4'-Methylenebis(3-chloro-2,6-diethylaniline).

Table 1: Chemical Identifiers

| Identifier | Value | Reference(s) |

| IUPAC Name | 4-[(4-amino-2-chloro-3,5-diethylphenyl)methyl]-3-chloro-2,6-diethylaniline | [4] |

| Common Synonyms | M-CDEA, MCDEA, Bis(4-amino-2-chloro-3,5-diethylphenyl)methane | [2][5] |

| CAS Number | 106246-33-7 | [4][6] |

| Molecular Formula | C₂₁H₂₈Cl₂N₂ | [4][6] |

| Molecular Weight | 379.37 g/mol | [7] |

| InChI Key | VIOMIGLBMQVNLY-UHFFFAOYSA-N | [8] |

Physicochemical Properties

The physical properties of MCDEA dictate its handling, processing, and storage requirements. It is typically supplied as a white to light yellow crystalline solid.[2][9][10]

Table 2: Key Physicochemical Data

| Property | Value | Reference(s) |

| Appearance | White to light yellow/orange crystalline powder or pellets | [2][9][10] |

| Odor | Characteristic | [9] |

| Melting Point | 87 - 90 °C | [2][6][9] |

| Boiling Point | 506.4 ± 45.0 °C (Predicted) | [2][6] |

| Density | 1.15 - 1.24 g/cm³ at 20 °C | [2][6] |

| Bulk Density | 610 - 650 kg/m ³ | |

| Vapor Pressure | ~0.01 hPa at 25 °C (1.0 x 10⁻⁵ mmHg) | |

| pKa | 3.76 ± 0.25 (Predicted) | [11] |

| LogP (n-octanol/water) | 6.9 | [2][4] |

Solubility Profile: A Deeper Dive

The solubility of a compound is a critical parameter for formulation and reaction chemistry. MCDEA's large, predominantly nonpolar structure and high octanol-water partition coefficient (LogP) of 6.9 signify its lipophilic nature.[2][4] Consequently, its solubility in water is extremely low.[6][12] While one safety data sheet describes it as "soluble" in water, this is likely a qualitative term used in a specific context and is contrasted by multiple quantitative sources reporting solubility in the microgram-per-liter range.[6][9]

Conversely, it is soluble in various organic solvents, a property essential for its use in polymer systems.[13][14] As a high molecular weight amine, MCDEA's basicity allows for a significant shift in solubility based on pH. In dilute acidic solutions, the primary amine groups are protonated to form ammonium salts. This transformation into an ionic species drastically increases polarity, rendering the molecule soluble in the aqueous acidic medium. This principle is fundamental for certain purification processes or for creating aqueous dispersions.

Experimental Protocol: Gravimetric Determination of Solubility

This protocol provides a reliable method for quantifying the solubility of MCDEA in a given organic solvent at a specified temperature. The principle relies on creating a saturated solution and then determining the mass of dissolved solute in a known volume of the solvent.[15]

Objective: To quantitatively determine the solubility of MCDEA in an organic solvent (e.g., Toluene) at 25 °C.

Materials:

-

MCDEA (>98% purity)

-

Selected organic solvent (HPLC grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Glass vials with screw caps

-

Volumetric flasks (pre-weighed)

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Rotary evaporator or nitrogen stream apparatus

Methodology:

-

Preparation: Add an excess amount of MCDEA powder to a glass vial containing a known volume (e.g., 10 mL) of the organic solvent. An excess is visually confirmed by the presence of undissolved solid.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker bath set to 25 °C. Agitate the mixture for a minimum of 24 hours to ensure equilibrium is reached and the solution is saturated.

-

Settling: After equilibration, allow the vial to stand undisturbed in the temperature bath for at least 2 hours to permit undissolved solids to settle.

-

Sampling: Carefully withdraw a precise volume (e.g., 5 mL) of the clear supernatant using a syringe. Avoid disturbing the settled solid.

-

Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry volumetric flask. This step is crucial to remove any microscopic, undissolved particles.

-

Mass Determination: Record the final mass of the flask containing the filtered solution.

-

Solvent Evaporation: Carefully evaporate the solvent from the flask using a rotary evaporator or a gentle stream of nitrogen in a fume hood. Ensure the temperature is kept well below the melting point of MCDEA.

-

Final Weighing: Once all solvent is removed, dry the flask containing the MCDEA residue to a constant weight and record the final mass.

-

Calculation:

-

Mass of dissolved MCDEA = (Final mass of flask + residue) - (Initial mass of empty flask)

-

Solubility (g / 100 mL) = (Mass of dissolved MCDEA / Volume of sample taken) × 100

-

Diagram: Solubility Determination Workflow

Caption: Standard workflow for gravimetric solubility testing.

Chemical Properties and Reactivity

The utility of MCDEA is defined by its chemical properties, particularly the reactivity of its two primary amine groups.

Basicity

With a predicted pKa of its conjugate acid around 3.76, MCDEA is a weak base, characteristic of aromatic amines.[11] The electron-withdrawing nature of the chlorine substituents further reduces the electron density on the nitrogen atoms, making it a weaker base than non-halogenated analogs. It readily reacts with strong acids to form salts.

Reactivity as a Curing Agent

MCDEA's primary application is as a curative, where its two -NH₂ groups react with electrophilic sites, such as isocyanates in polyurethane systems or epoxides in epoxy resins, to form a cross-linked polymer network. The rate of this reaction is deliberately tempered by two key structural features:

-

Steric Hindrance: The bulky diethyl groups in the ortho positions physically obstruct the path to the amine's reactive hydrogen atoms.[16][17] This steric shield significantly slows down the reaction rate compared to less hindered amines like 4,4'-methylenedianiline (MDA).

-

Electronic Effects: The chlorine atoms in the meta position are strongly electron-withdrawing.[16][17] They pull electron density away from the aromatic ring and, consequently, from the nitrogen atoms. This reduces the nucleophilicity of the amines, making them less reactive toward electrophiles.[17]

This combination of steric and electronic effects results in a curative with low activity at room temperature, providing a long working life (pot life) for polymer formulations. The reactivity follows a clear and predictable trend when compared to its structural relatives:

-

Reactivity with Isocyanates: MDA > MDEA (non-chlorinated version) > MCDEA [16][17]

-

Reactivity with Epoxies: MDEA > DDS (diaminodiphenyl sulfone) > MCDEA [16][17]

This moderated reactivity is a prime example of rational molecular design, yielding a process-friendly curative that builds high-performance properties upon thermal curing.

Diagram: Factors Modulating MCDEA Reactivity

Caption: Steric and electronic factors governing MCDEA's reactivity.

Synthesis and Spectroscopic Analysis

Synthesis Routes

Several methods for synthesizing MCDEA have been reported. A common and effective industrial approach involves the acid-catalyzed condensation of 3-chloro-2,6-diethylaniline with a formaldehyde source, such as paraformaldehyde or formalin.[16][18] An alternative pathway involves the direct chlorination of its non-halogenated precursor, 4,4'-methylenebis(2,6-diethylaniline) (MDEA).[18]

Experimental Protocol: Example Synthesis

The following protocol is adapted from a literature procedure for the synthesis of MCDEA.[16]

Objective: To synthesize MCDEA via condensation of 3-chloro-2,6-diethylaniline and paraformaldehyde.

Materials:

-

3-chloro-2,6-diethylaniline

-

Paraformaldehyde

-

Hydrochloric acid (36%)

-

Sodium hydroxide

-

Deionized water

-

Round-bottom flask with reflux condenser, magnetic stirrer, and heating mantle

Methodology:

-

Reaction Setup: In a round-bottom flask, create a mixture of 3-chloro-2,6-diethylaniline (0.1 mol), paraformaldehyde (0.05 mol), and 36% hydrochloric acid (0.1 mol) in water (130 mL).

-

Condensation: Heat the mixture to 90-95 °C using an oil bath under an inert atmosphere (e.g., argon) and maintain this temperature with stirring for 3-4 hours.

-

Neutralization: Cool the reaction mixture to room temperature. Slowly add a solution of sodium hydroxide (~0.11 mol) to neutralize the acid and precipitate the product.

-

Isolation: Collect the resulting precipitate by vacuum filtration.

-

Purification: Wash the crude product with deionized water and dry it in an oven at ~70 °C for 12 hours. The product can be further purified by recrystallization from a suitable solvent like ethanol or toluene to achieve high purity.[18][19]

Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of synthesized MCDEA.

Table 3: Spectroscopic Data Summary

| Technique | Observation | Reference(s) |

| ¹H NMR | (600 MHz, DMSO-d₆) δ 6.64 (s, 4H), 4.29 (s, 4H), 3.56 (s, 2H), 2.42 (q, J = 7.5 Hz, 8H), 1.09 (t, J = 7.5 Hz, 12H). (Note: This spectrum is for the non-chlorinated MDEA, but provides a reference for key proton signals. MCDEA's spectrum would show different aromatic signals.) | [16] |

| Mass Spec | Mass spectral data are available in specialized databases for structural confirmation. | [8] |

| IR | Infrared spectroscopy is typically used as a quality control identity test. | [5] |

Safety and Toxicology

A thorough understanding of a chemical's toxicological profile is paramount for safe handling and application. MCDEA is noted for its relatively low toxicity compared to other aromatic diamines.[2]

Table 4: Toxicological and Safety Data

| Parameter | Value / Information | Reference(s) |

| Acute Oral Toxicity | LD₅₀ > 5000 mg/kg (Rat) | [2][5] |

| Acute Dermal Toxicity | LD₅₀ > 2000 mg/kg (Rat) | [5] |

| Mutagenicity | Ames test: Negative | [2] |

| Hazard Classification | Aquatic Chronic 4: May cause long lasting harmful effects to aquatic life. | [7][10] |

| Precautionary Codes | P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant. | [2][7][10] |

Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling MCDEA. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) is a sophisticated chemical tool designed for high-performance polymer applications. Its key physical properties—a crystalline solid with a melting point around 88-90 °C and very low water solubility—define its physical form and handling. More importantly, its chemical nature is dominated by the moderated reactivity of its amine functional groups, a direct result of significant steric hindrance from ortho-diethyl groups and the electron-withdrawing effect of meta-chloro substituents. This deliberately engineered low reactivity makes it an invaluable curative for formulators seeking extended processing times without sacrificing the exceptional thermal and mechanical performance of the final cured product. A firm grasp of these interconnected physical and chemical properties is essential for any scientist or researcher aiming to leverage MCDEA to its full potential in advanced materials development.

References

- 1. eureka.patsnap.com [eureka.patsnap.com]

- 2. echemi.com [echemi.com]

- 3. gantrade.com [gantrade.com]

- 4. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4,4 -Methylenebis(3-chloro-2,6-diethylaniline) for synthesis 106246-33-7 [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. mzCloud – 4 4 Methylenebis 3 chloro 2 6 diethylaniline [mzcloud.org]

- 9. cpachem.com [cpachem.com]

- 10. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | 106246-33-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 4,4'-methylenebis(3-chloro-2,6-diethylaniline) [flavscents.com]

- 13. moorparkcollege.edu [moorparkcollege.edu]

- 14. 4,4'-Methylenebis(2,6-diethylaniline) CAS#: 13680-35-8 [m.chemicalbook.com]

- 15. benchchem.com [benchchem.com]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 19. journals.iucr.org [journals.iucr.org]

Introduction: Understanding M-CDEA (DEET) and the Critical Role of Solubility

An In-Depth Technical Guide to the Solubility Profile of N,N-diethyl-3-methylbenzamide (M-CDEA)

N,N-diethyl-3-methylbenzamide (M-CDEA), more commonly known by its acronym DEET, is a cornerstone of insect repellent technology.[1] With the chemical formula C₁₂H₁₇NO, it is a versatile molecule widely formulated into sprays, lotions, and liquids for topical application.[2][3] The efficacy, safety, and cosmetic feel of these formulations are fundamentally governed by the solubility of DEET in various solvent systems.[4][5] For researchers and formulation scientists, a comprehensive understanding of its solubility profile is not merely academic; it is a prerequisite for developing stable, effective, and user-compliant products.

This guide provides a detailed examination of the solubility of M-CDEA in common organic solvents, grounded in the principles of physical chemistry. We will explore the theoretical underpinnings of its solubility, present qualitative and quantitative data, and provide robust experimental protocols for its determination.

The Theoretical Framework: Why M-CDEA Behaves the Way It Does

The solubility of any compound is dictated by its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet here, stating that substances with similar polarities are more likely to be soluble in one another.[6][7][8]

The M-CDEA molecule possesses a dual character:

-

A Polar Core: The tertiary amide group (-CON(C₂H₅)₂) contains a highly polar carbonyl group (C=O) and nitrogen-carbon dipoles. This region of the molecule can act as a hydrogen bond acceptor, allowing it to interact favorably with polar solvents.[9][10]

-

A Non-Polar Periphery: The molecule is dominated by non-polar hydrocarbon structures: the methyl-substituted benzene ring and the two ethyl groups attached to the nitrogen. These regions contribute to its lipophilicity and favor interactions with non-polar solvents through van der Waals forces.[4][10]

This amphiphilic nature—having both polar and non-polar characteristics—explains why M-CDEA is not readily soluble in the highly polar solvent, water, but shows excellent solubility in a wide range of organic solvents.[1][4] Furthermore, as a tertiary amide, it lacks N-H bonds, meaning it can only act as a hydrogen bond acceptor, not a donor, which further limits its solubility in protic solvents like water compared to primary or secondary amides.[10][11] Temperature also plays a crucial role; for most solid solutes in liquid solvents, solubility increases with temperature as the additional thermal energy helps overcome the intermolecular forces in the solid lattice.[4][6]

Solubility Profile of M-CDEA in Common Organic Solvents

M-CDEA is a liquid at room temperature and is generally described as miscible with most organic solvents.[3][4] Its solubility in water is negligible.[1][2][12] The following table summarizes its solubility characteristics in a range of common laboratory and industrial solvents, categorized by polarity.

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | M-CDEA Solubility |

| Non-Polar | Hexane | 0.1 | 1.89 | Soluble |

| Toluene | 2.4 | 2.38 | Soluble | |

| Benzene | 2.7 | 2.28 | Soluble[1] | |

| Diethyl Ether | 2.8 | 4.34 | Soluble[1] | |

| Polar Aprotic | Ethyl Acetate | 4.4 | 6.02 | Slightly Soluble[12] |

| Acetone | 5.1 | 20.7 | Soluble[4] | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Slightly Soluble[12] | |

| Polar Protic | Ethanol | 5.2 | 24.55 | Soluble / Miscible[1][4] |

| Methanol | 5.1 | 32.7 | Soluble / Miscible | |

| Water | 10.2 | 80.1 | Insoluble / Negligible[1][2][12] |

Polarity Index and Dielectric Constant values are approximate and sourced from various chemical references for comparative purposes.[13][14]

Experimental Protocol for Solubility Determination

To ensure scientific rigor, the solubility of M-CDEA must be determined using a validated, reproducible method. The isothermal shake-flask method is a gold standard for measuring equilibrium solubility.

Causality Behind the Method

This method is chosen because it allows the system to reach a true thermodynamic equilibrium between the undissolved solute and the saturated solution. This ensures the measured solubility is a constant for that specific solute-solvent-temperature combination, rather than a kinetic artifact. The use of a high-precision analytical technique like HPLC or GC is critical for accurately quantifying the solute concentration in the complex matrix of the saturated solution.

Step-by-Step Methodology: Isothermal Shake-Flask Method

-

Preparation:

-

Select a series of vials or flasks, one for each solvent to be tested.

-

Ensure all glassware is scrupulously clean and dry.

-

Calibrate an analytical balance and a temperature-controlled shaker or water bath to the desired experimental temperature (e.g., 25°C).

-

-

Sample Addition:

-

Add a measured volume of the chosen organic solvent (e.g., 10 mL) to each flask.

-

Add an excess amount of M-CDEA to each flask. The key is to ensure a visible amount of undissolved M-CDEA remains after equilibrium is reached, confirming saturation.

-

-

Equilibration:

-

Seal the flasks securely to prevent solvent evaporation.

-

Place the flasks in the isothermal shaker/water bath.

-

Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is achieved. Preliminary experiments may be needed to determine the minimum time to reach equilibrium.

-

-

Phase Separation:

-

After equilibration, remove the flasks and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection or Gas Chromatography with Flame Ionization Detection).

-

Calculate the concentration of M-CDEA in the original saturated solution by accounting for the dilution factor. This concentration represents the solubility.

-

Visualizing the Experimental Workflow

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Authoritative Grounding and Practical Implications

The solubility data presented is not just theoretical. In drug development and consumer product formulation, these principles directly impact product performance.[5] For instance, the high solubility of M-CDEA in ethanol is the reason it is a common solvent in many commercial insect repellent sprays. However, its ability to act as a solvent itself is also a critical consideration, as DEET can dissolve certain plastics, synthetic fabrics like rayon, and varnishes.[12][15]

Understanding the solubility profile allows formulation scientists to:

-

Select appropriate solvent systems to create stable, homogeneous solutions.

-

Prevent phase separation or crystallization of the active ingredient during storage.

-

Optimize bioavailability and skin feel by controlling the solvent matrix.

-

Predict material compatibility with packaging components.

Visualizing the Principles of M-CDEA Solubility

Caption: Relationship between M-CDEA structure and solvent polarity.

References

- 1. encyclopedia.com [encyclopedia.com]

- 2. chembk.com [chembk.com]

- 3. nbinno.com [nbinno.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. chem.ws [chem.ws]

- 8. Khan Academy [khanacademy.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. webhome.auburn.edu [webhome.auburn.edu]

- 11. scienceready.com.au [scienceready.com.au]

- 12. N,N-Diethyl-m-toluamide CAS#: 134-62-3 [m.chemicalbook.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. N,N-Diethyl-3-methylbenzamide, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

In-Depth Technical Guide: Thermal Stability and Decomposition of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Thermal Profile of a Key Curing Agent

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-, commonly known in the industry as MOCA (a name also used for a similar compound, 4,4'-methylenebis(2-chloroaniline)), is a diamine curing agent with the CAS Registry Number 106246-33-7. It is primarily utilized in the production of polyurethane elastomers, epoxy resins, and other high-performance polymers. The thermal stability of this molecule is a critical parameter, dictating its processing window, the performance of the final cured material, and, most importantly, the safety protocols required during its handling and application. This technical guide provides a comprehensive overview of the thermal stability and decomposition of this compound, synthesizing available data to offer insights for researchers and professionals in the field.

While extensive proprietary data likely exists within industrial settings, this guide is based on publicly accessible scientific information. A notable gap exists in the public domain regarding detailed, quantitative thermal analysis data (Thermogravimetric Analysis, Differential Scanning Calorimetry, and Accelerating Rate Calorimetry) specifically for Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-. Therefore, this guide will also draw upon data from structurally similar aromatic amines and chlorinated compounds to infer potential decomposition behaviors, while clearly delineating established data from reasoned extrapolation.

Physicochemical Properties and Their Implications for Thermal Stability

A foundational understanding of the physicochemical properties of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is essential for interpreting its thermal behavior.

| Property | Value | Source |

| CAS Number | 106246-33-7 | [1][2] |

| Molecular Formula | C₂₁H₂₈Cl₂N₂ | [1] |

| Molecular Weight | 379.37 g/mol | |

| Appearance | White to light yellow/orange powder or lump | |

| Melting Point | 88-90 °C | |

| Boiling Point | ~506.4 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water (0.02 mg/L) |

The relatively high melting point indicates strong intermolecular forces in the solid state, which must be overcome before any significant decomposition can occur. The presence of chlorine atoms and aromatic rings suggests that the molecule possesses considerable thermal stability, but also points to the potential for the formation of hazardous halogenated and nitrogenous decomposition products at elevated temperatures.

Thermal Decomposition Profile: Insights from Available Data and Analogous Compounds

General Decomposition Onset and Products

Safety Data Sheets consistently indicate that the compound is stable under recommended storage and handling conditions but will decompose at elevated temperatures. A general decomposition temperature is cited as being above 200°C . Upon decomposition, the molecule is expected to release toxic and corrosive fumes, including:

-

Hydrogen Chloride (HCl): Arising from the cleavage of the carbon-chlorine bonds.

-

Nitrogen Oxides (NOx): Resulting from the oxidation of the amine groups.

A study on the closely related compound, 4,4'-methylenebis(2-chloroaniline), revealed that it undergoes an exothermic and self-sustaining decomposition reaction above 200°C , which can lead to an explosion in a closed container. This highlights a significant potential hazard that should be considered for Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- due to their structural similarities.

Inferred Decomposition Pathways

Based on the principles of organic chemistry and data from the pyrolysis of chlorinated aromatic compounds, a plausible, albeit speculative, decomposition pathway can be proposed.

Caption: Proposed general decomposition pathway.

The initial step in the thermal decomposition is likely the homolytic cleavage of the weakest bonds in the molecule. This could include the C-N bonds of the amine groups, the C-C bond of the methylene bridge, or the C-Cl bonds. This initial fission would generate a variety of highly reactive radical fragments. These fragments would then undergo a complex series of secondary reactions, including hydrogen abstraction, recombination, and elimination, ultimately leading to the formation of stable, smaller molecules like HCl, various nitrogen oxides, and a carbonaceous char.

Methodologies for Thermal Analysis: A Protocol Framework

To rigorously characterize the thermal stability and decomposition of Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-, a multi-technique approach is essential. The following outlines a comprehensive experimental workflow.

Caption: Comprehensive experimental workflow for thermal analysis.

Experimental Protocols

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the mass loss of the compound as a function of temperature and to identify the different stages of decomposition.

-

Methodology:

-

Accurately weigh 5-10 mg of the sample into an alumina crucible.

-

Place the crucible in the TGA instrument.

-

Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset temperature of decomposition and the percentage of mass lost at each stage. The derivative of the TGA curve (DTG) will indicate the temperature of the maximum rate of mass loss for each decomposition step.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with the thermal transitions of the compound, including melting and decomposition.

-

Methodology:

-

Accurately weigh 2-5 mg of the sample into a sealed aluminum pan.

-

Place the sample pan and an empty reference pan in the DSC instrument.

-

Heat the sample from ambient temperature to a temperature above its decomposition point (determined by TGA) at a constant heating rate (e.g., 10 °C/min).

-

Record the differential heat flow between the sample and the reference.

-

The DSC thermogram will show an endothermic peak for melting and exothermic peaks for decomposition. The onset temperature and the enthalpy (ΔH) of decomposition can be calculated from the exothermic peak.

-

3. Accelerating Rate Calorimetry (ARC)

-

Objective: To assess the potential for a thermal runaway reaction under adiabatic conditions.

-

Methodology:

-

A small amount of the sample is placed in a sealed, robust container (a "bomb").

-

The bomb is placed in a calorimeter and heated in a stepwise manner.

-

At each step, the instrument holds the temperature constant and monitors for any self-heating of the sample.

-

If self-heating is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is maintained at the same level as the sample.

-

The time, temperature, and pressure are recorded as the decomposition reaction proceeds. This data is crucial for assessing the thermal hazard and designing safety measures.

-

4. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

-

Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of the material.

-

Methodology:

-

A small amount of the sample is rapidly heated to a specific decomposition temperature in an inert atmosphere (pyrolysis).[4][5]

-

The resulting volatile decomposition products are immediately transferred to a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass-to-charge ratio and fragmentation patterns.[4][5]

-

Kinetic Analysis of Decomposition

The data obtained from TGA experiments at multiple heating rates can be used to determine the kinetic parameters of the decomposition reaction, such as the activation energy (Ea) and the pre-exponential factor (A). The Coats-Redfern method is a commonly used model-fitting approach for this purpose.[6]

Caption: Workflow for kinetic analysis of TGA data.

By plotting the appropriate function of conversion (α) and temperature (T) against the inverse of temperature (1/T), a straight line should be obtained if the assumed reaction model is correct. The activation energy can then be calculated from the slope of this line. This information is invaluable for predicting the long-term thermal stability of the material and for process safety management.

Safety and Handling Considerations

Given the potential for exothermic and potentially explosive decomposition at elevated temperatures, and the release of toxic and corrosive gases, strict safety protocols are imperative when handling Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl-.

-

Ventilation: All handling of the compound, especially when heating, should be conducted in a well-ventilated area, preferably within a fume hood.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.

-

Temperature Control: Processes involving this compound should have robust temperature control systems to prevent accidental overheating.

-

Containment: In case of a thermal event, appropriate containment measures should be in place to manage the release of pressure and hazardous fumes.

-

Disposal: Waste containing this compound must be disposed of in accordance with local, state, and federal regulations for hazardous materials.

Conclusion and Future Directions

Benzenamine, 4,4'-methylenebis[3-chloro-2,6-diethyl- is a thermally stable aromatic diamine that plays a crucial role as a curing agent in high-performance polymers. While its general thermal stability is understood to be robust up to approximately 200°C, a detailed, quantitative understanding of its decomposition behavior is limited in the public domain. The potential for a rapid, exothermic decomposition, as suggested by data from analogous compounds, underscores the critical need for thorough thermal hazard assessment.

Future research should focus on conducting and publishing detailed thermal analysis studies (TGA, DSC, ARC) on the pure compound. A comprehensive characterization of its decomposition products using techniques like Py-GC-MS would provide invaluable data for developing more accurate safety protocols and for understanding the long-term stability of the polymers it is used to create. Such data would be of immense benefit to the scientific and industrial communities that rely on this important chemical.

References

- 1. 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) | C21H28Cl2N2 | CID 86261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. echemi.com [echemi.com]

- 4. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 5. Pyrolysis–gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) [MCDEA] (CAS 106246-33-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond a Simple Curing Agent

4,4'-Methylenebis(3-chloro-2,6-diethylaniline), commonly known by the acronym MCDEA, is a sterically hindered aromatic diamine that has carved a significant niche in polymer chemistry. While its primary role is that of a high-performance curing agent or chain extender for polyurethane and epoxy resins, its unique molecular architecture imparts a range of desirable properties to the resulting polymers, making it a subject of interest for materials scientists and chemists. This guide provides a comprehensive technical overview of MCDEA, from its fundamental properties and synthesis to its mechanisms of action and a comparative analysis with other common curing agents.

Physicochemical and Spectroscopic Properties

MCDEA is a white to off-white crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 106246-33-7 | [2] |

| Molecular Formula | C₂₁H₂₈Cl₂N₂ | [2] |

| Molecular Weight | 379.37 g/mol | [2] |

| Appearance | Off-white particles/granules | [2] |

| Melting Point | 87-90 °C | [2] |

| Purity (by HPLC) | ≥98.0% | [2] |

| Water Content | ≤0.10% | [3] |

| Solubility | Soluble in most organic solvents, insoluble in water. | [3] |

Analytical Characterization

The identity and purity of MCDEA can be confirmed using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is commonly used to assess purity.[2] Spectroscopic data provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| ¹H NMR (600 MHz, DMSO-d₆) δ (ppm) | Assignment | Reference(s) |

| 6.51 (s, 2H) | Aromatic CH | [4] |

| 4.70 (s, 4H) | NH₂ | [4] |

| 3.84 (s, 2H) | CH₂ (methylene bridge) | [4] |

| 2.72 (q, J = 7.4 Hz, 4H) | CH₂ (ethyl group) | [4] |

| 2.37 (q, J = 7.5 Hz, 4H) | CH₂ (ethyl group) | [4] |

| 1.08–0.99 (m, 12H) | CH₃ (ethyl group) | [4] |

Note: The original source reports two distinct quartets for the ethyl CH₂ groups, which may be due to the specific conformation or solvent effects.

¹³C NMR data for a similar compound, 4,4′-methylenebis(3-bromo-2,6-diethylaniline), provides insight into the expected chemical shifts for MCDEA:

| ¹³C NMR (151 MHz, DMSO-d₆) δ (ppm) (for bromo-analog) | Assignment | Reference(s) |

| 142.41 | Aromatic C-N | [5] |

| 127.48, 126.51, 126.07, 125.67, 124.56 | Aromatic C | [5] |

| 42.48 | Methylene bridge C | [5] |

| 24.53, 23.55 | Ethyl CH₂ | [5] |

| 12.94, 12.13 | Ethyl CH₃ | [5] |

Synthesis and Purification

The synthesis of MCDEA is typically a multi-step process that involves the condensation of a substituted aniline followed by chlorination. While several patented methods exist, a general and illustrative laboratory-scale synthesis protocol is outlined below. This protocol is a composite of information from various sources and should be performed with appropriate safety precautions in a well-ventilated fume hood.[1][6]

Illustrative Synthesis Workflow

Caption: General synthetic workflow for MCDEA production.

Experimental Protocol

Step 1: Synthesis of 4,4'-methylenebis(2,6-diethylaniline) (MDEA)

-

To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add 2,6-diethylaniline and an aqueous solution of hydrochloric acid under a nitrogen atmosphere.[1]

-

Heat the mixture to 70-80 °C with stirring until the 2,6-diethylaniline hydrochloride salt is formed.

-

Slowly add formalin (37% formaldehyde solution) to the reaction mixture.

-

After the addition is complete, raise the temperature to approximately 90-100 °C and maintain for several hours to drive the condensation reaction to completion.

-

Cool the reaction mixture and neutralize with a sodium hydroxide or sodium carbonate solution to a pH of 8-9.

-

The MDEA product will separate as an organic layer. Separate the layers and wash the organic phase with hot water.

Step 2: Chlorination of MDEA to MCDEA

-

Dissolve the crude MDEA from Step 1 in a suitable organic solvent (e.g., toluene or ethanol).[1]

-

Cool the solution and slowly bubble chlorine gas through the mixture while monitoring the reaction progress (e.g., by TLC or GC). The temperature should be carefully controlled to prevent over-chlorination.

-

After the reaction is complete, neutralize any excess acid with a base solution.

-

Separate the organic layer containing the crude MCDEA.

Step 3: Purification of MCDEA

-

The crude MCDEA is dissolved in a suitable solvent such as ethanol or toluene.[1]

-

Activated carbon can be added to decolorize the solution.

-

The solution is then cooled to induce crystallization.

-

The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum to yield the pure MCDEA product. The purity should be verified by HPLC and the structure confirmed by NMR.

Mechanism of Action: The Chemistry of Curing

MCDEA's utility stems from the reactivity of its two primary amine (-NH₂) groups. These groups act as nucleophiles, reacting with electrophilic species in polymer precursors to form a cross-linked, three-dimensional network. This network structure is responsible for the enhanced mechanical and thermal properties of the cured material.

In Polyurethane Systems

In polyurethane chemistry, MCDEA functions as a chain extender. The process begins with an isocyanate-terminated prepolymer. The amine groups of MCDEA undergo a rapid, nucleophilic addition reaction with the isocyanate (-NCO) groups of the prepolymer to form stable urea linkages (-NH-CO-NH-).[7][8]

Caption: Reaction of MCDEA with isocyanate to form urea linkages.

This chain extension and cross-linking process transforms the liquid prepolymer into a solid, high-performance elastomer. The resulting polyurea hard segments contribute significantly to the material's final properties.

In Epoxy Resin Systems

As a curing agent for epoxy resins, MCDEA's amine groups react with the epoxide (oxirane) rings of the epoxy prepolymer.[9] This is a ring-opening addition reaction where the nitrogen atom of the amine attacks one of the carbon atoms of the epoxide ring.[10][11]

Each primary amine group contains two active hydrogens, allowing it to react with two epoxy groups. This tetra-functionality enables the formation of a densely cross-linked network.[10] The reaction proceeds in two stages: the primary amine reacts to form a secondary amine, which then reacts with another epoxy group to form a tertiary amine and a hydroxyl group.[11]

Caption: Cross-linking of epoxy resin with MCDEA.

The hydroxyl groups formed during the curing process can further catalyze the reaction and also contribute to the adhesive properties of the cured epoxy.[10]

Structure-Property Relationships

The molecular structure of MCDEA is key to its performance. The presence of both chloro and diethyl substituents on the aromatic rings creates significant steric hindrance around the amine groups.[5] This steric bulk slows down the reactivity of the amine groups compared to unsubstituted aromatic diamines like MDA (4,4'-methylenedianiline).[5] This reduced reactivity provides a longer pot life, which is advantageous in many processing applications.[12]

The electron-withdrawing nature of the chlorine atoms also reduces the nucleophilicity of the amine groups, further contributing to a more controlled reaction rate.[5] The combination of these electronic and steric effects results in a curative that offers a good balance between processability and the performance of the final product. The rigid aromatic structure of MCDEA, once incorporated into the polymer backbone, imparts high thermal stability and mechanical strength to the cured material.[2]

Applications in High-Performance Polymers

MCDEA is utilized in a variety of applications where superior performance is required.

-

Cast Polyurethane Elastomers: This is a primary application area where MCDEA is used to produce durable and resilient parts such as wheels, rollers, and seals for industrial machinery.[8][13]

-

Reaction Injection Molding (RIM): The controlled reactivity of MCDEA makes it suitable for RIM processes used to manufacture large and complex parts, particularly in the automotive industry.[8]

-

Coatings and Adhesives: Polyurethane and epoxy systems cured with MCDEA are used to formulate high-performance coatings and adhesives with excellent chemical resistance and durability.[8]

-

Epoxy Composites: As a hardener for epoxy resins, MCDEA is used in the fabrication of advanced composite materials that require high strength and thermal stability.[9]

Comparative Analysis: MCDEA vs. MOCA

4,4'-methylenebis(2-chloroaniline) (MOCA) has historically been a widely used curing agent for polyurethanes.[8] However, MCDEA offers several distinct advantages.

| Feature | MCDEA | MOCA | Reference(s) |

| Toxicity | Lower toxicity; Ames test negative. | Suspected carcinogen, facing increasing regulatory restrictions. | [3][14] |

| Reactivity | Faster reaction than MOCA, but sterically hindered for control. | Slower reaction than MCDEA, providing a longer pot life. | [3][12] |

| Performance | Imparts superior dynamic properties, heat resistance, and toughness. | Good all-round performance, but generally lower than MCDEA. | [3][13] |

| Processing | Lower melting point (87-90 °C) facilitates easier processing. | Higher melting point (98-102 °C) requires higher processing temperatures. | [12] |

| Cost | Generally higher cost. | Lower cost. | [13] |

The primary driver for the adoption of MCDEA over MOCA is its significantly better safety profile.[14] While MOCA has been a workhorse for the industry, concerns over its potential carcinogenicity have led to a search for safer alternatives that do not compromise, and ideally enhance, performance. MCDEA fits this requirement well, offering improved physical properties alongside reduced health and safety risks.[13]

Safety and Handling

MCDEA has a significantly lower toxicity profile compared to MOCA. The oral LD50 in rats is greater than 5000 mg/kg, and it has tested negative in the Ames test for mutagenicity.[3] Despite its favorable safety profile, it is still a chemical that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be used in a well-ventilated area, and dust formation should be avoided. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[2]

Conclusion

4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (MCDEA) is a high-performance aromatic diamine that serves as a versatile and effective curing agent for both polyurethane and epoxy systems. Its unique molecular structure, featuring both steric hindrance and electron-withdrawing groups, provides a controlled reactivity that is beneficial for processing while imparting superior mechanical and thermal properties to the final polymers. As industries continue to seek safer, higher-performing alternatives to traditional curing agents like MOCA, MCDEA stands out as a technically robust and commercially viable solution. Its application in demanding fields underscores its importance as a key building block in modern polymer chemistry.

References

- 1. CN105693526A - Preparation method of 4,4'-methylene-bis-(3-chloro-2,6-diethylaniline) - Google Patents [patents.google.com]

- 2. gantrade.com [gantrade.com]

- 3. m.fmect.com [m.fmect.com]

- 4. journals.iucr.org [journals.iucr.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and crystal structures of 4,4′-methylenebis(2,6-diethylaniline) and 4,4′-methylenebis(3-chloro-2,6-diethylaniline) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]

- 8. MCDEA: The Unsung Hero of High-Performance Polyurethane - Symb ChemTech [symbchem.com]

- 9. nbinno.com [nbinno.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. gantrade.com [gantrade.com]

- 13. scribd.com [scribd.com]

- 14. DMTDA vs. MOCA: Prioritizing Safety in Polyurethane Production [tdimdipolyurethane.com]

Navigating the Psychoactive Landscape: A Technical Guide to 3,4-Methylenedioxy-N-ethylamphetamine (MDEA)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Resolving the "M-CDEA" Ambiguity

Initial inquiries into the compound designated "M-CDEA" have consistently identified it as 4,4'-Methylenebis(3-chloro-2,6-diethylaniline), an industrial chemical primarily utilized as a curative agent for polyurethane and epoxy resins. While possessing a distinct toxicological profile, this compound lacks the pharmacological activity and relevance to drug development, particularly concerning signaling pathways and experimental workflows, that would necessitate a technical guide for the intended scientific audience.